An In-Depth Technical Guide to the Synthesis of Quetiapine Sulfoxide Dihydrochloride
An In-Depth Technical Guide to the Synthesis of Quetiapine Sulfoxide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthetic pathway for Quetiapine (B1663577) Sulfoxide (B87167) Dihydrochloride (B599025), a primary metabolite of the atypical antipsychotic drug Quetiapine. The synthesis is a multi-step process commencing from the readily available Quetiapine Hemifumarate. This document outlines the requisite experimental protocols, key intermediates, and quantitative data to facilitate the replication and understanding of this synthetic route.
Synthesis Overview
The synthesis of Quetiapine Sulfoxide Dihydrochloride from Quetiapine Hemifumarate can be conceptually divided into three primary stages:
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Preparation of Quetiapine Free Base: The initial step involves the conversion of the commercially available Quetiapine Hemifumarate salt into its free base form. This is achieved by treatment with a mild base to neutralize the fumaric acid.
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Oxidation to Quetiapine Sulfoxide: The sulfur atom in the dibenzothiazepine ring of Quetiapine is selectively oxidized to form the corresponding sulfoxide. This is a critical step that requires controlled conditions to prevent over-oxidation or side reactions.
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Formation of the Dihydrochloride Salt: The final step involves the reaction of the synthesized Quetiapine Sulfoxide with hydrochloric acid to yield the more stable and water-soluble dihydrochloride salt.
Experimental Protocols
This procedure outlines the liberation of the quetiapine free base from its hemifumarate salt.
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Materials:
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Quetiapine Hemifumarate
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Chloroform (B151607) (CHCl₃)
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10% Sodium Bicarbonate Solution (NaHCO₃)
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Deionized Water (H₂O)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Procedure:
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Dissolve Quetiapine Hemifumarate (22 g, 25 mmol) in a mixture of chloroform (100 mL) and water (100 mL).
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To this biphasic mixture, add 10% sodium bicarbonate solution (100 mL) to adjust the pH to approximately 8.
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Separate the organic layer.
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Wash the organic layer twice with deionized water (2 x 100 mL).
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Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure at a temperature below 50°C to yield Quetiapine free base as a residue.
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This protocol details the selective oxidation of the quetiapine free base to its sulfoxide metabolite.[1]
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Materials:
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Quetiapine Free Base (from Step 1) or Quetiapine Hemifumarate
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Methanol (B129727) (CH₃OH)
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Sodium Tungstate (B81510) Dihydrate (Na₂WO₄·2H₂O)
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Hydrogen Peroxide (H₂O₂, 50%)
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Sodium Thiosulfate (B1220275) (Na₂S₂O₃)
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Procedure:
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In a 500 mL round-bottom flask equipped with a mechanical stirrer, add Quetiapine Hemifumarate (9.71 g, 11 mmol) to methanol (200 mL). (Note: If starting from the free base residue from Step 1, dissolve it in 200 mL of methanol).
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Stir the mixture for 15 minutes.
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Add sodium tungstate dihydrate (4.8 g, 14.6 mmol) to the reaction mixture.
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After an additional 30 minutes of stirring, add 50% hydrogen peroxide (0.68 g, 10 mmol).
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Stir the reaction mass for 24 hours at ambient temperature.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).
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Upon completion, quench the reaction by adding sodium thiosulfate (1 g, 6.32 mmol).
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The resulting solution can then be carried forward to the salt formation step after appropriate workup, which typically involves removal of inorganic solids by filtration and concentration of the filtrate.
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This procedure is adapted from the synthesis of Quetiapine Hydrochloride and is applicable for the formation of the dihydrochloride salt of Quetiapine Sulfoxide.[2]
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Materials:
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Quetiapine Sulfoxide (from Step 2)
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Ethanol (B145695) (C₂H₅OH)
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Ethanolic Hydrochloric Acid Solution (e.g., 15% w/w)
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Procedure:
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Dissolve the crude Quetiapine Sulfoxide obtained from the previous step in ethanol. The amount of ethanol should be sufficient to achieve complete dissolution, potentially with gentle heating.
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Heat the solution to reflux.
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To the hot ethanolic solution of Quetiapine Sulfoxide, add a 15% w/w ethanolic HCl solution. Two molar equivalents of HCl are required for the formation of the dihydrochloride salt.
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Allow the mixture to cool gradually to 0°C. A cooling rate of approximately 10°C per hour is recommended.
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Stir the mixture at 0°C for 1 hour to facilitate complete precipitation.
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Collect the crystalline product by filtration.
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Wash the crystals with cold ethanol.
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Dry the product under vacuum to obtain Quetiapine Sulfoxide Dihydrochloride.
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Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of Quetiapine Sulfoxide Dihydrochloride.
| Step | Starting Material | Product | Reagents | Solvent | Yield | Purity (HPLC) |
| 1 | Quetiapine Hemifumarate | Quetiapine Free Base | 10% NaHCO₃ | Chloroform/Water | >95% (crude) | Not reported |
| 2 | Quetiapine Hemifumarate | Quetiapine Sulfoxide | H₂O₂, Na₂WO₄·2H₂O | Methanol | Not explicitly reported, but the reaction is described as a method for preparation. | High, as per spectral data confirmation[1] |
| 3 | Quetiapine Sulfoxide | Quetiapine Sulfoxide Dihydrochloride | Ethanolic HCl | Ethanol | ~75% (estimated based on analogous Quetiapine HCl synthesis)[2] | >99.5% (estimated based on analogous Quetiapine HCl synthesis)[2] |
Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthesis pathway for Quetiapine Sulfoxide Dihydrochloride.
Caption: Detailed experimental workflow for the synthesis.
